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1-methyl-4-nitro-1H-indole

Cat. No.: B1600641
CAS No.: 91482-63-2
M. Wt: 176.17 g/mol
InChI Key: MGIRVUJGWSRAOV-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

Indole and its derivatives are of paramount importance, serving as crucial building blocks in both natural and synthetic chemistry. Their widespread presence in biologically active molecules has cemented their status as a "privileged scaffold" in drug discovery.

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The indole nucleus is a quintessential example of such a scaffold. rsc.orgontosight.airesearchgate.net Its structure is present in a vast number of natural products, including alkaloids and the essential amino acid tryptophan. ontosight.aiirjmets.com Tryptophan itself is a precursor to vital biomolecules like the neurotransmitter serotonin (B10506) and the neurohormone melatonin. irjmets.com The unique electronic properties of the indole ring system, with its π-excessive nature, allow it to participate in various non-covalent interactions with biological macromolecules, such as proteins and enzymes. ontosight.ai This ability to mimic protein structures and bind reversibly to enzymes makes the indole scaffold an invaluable tool for medicinal chemists. ontosight.aichula.ac.th The 10 π-electron system, arising from the fusion of the benzene (B151609) and pyrrole (B145914) rings, confers aromaticity and a planar structure that is conducive to interacting with receptor binding sites. researchgate.net

The versatility of the indole scaffold is reflected in its wide range of applications. In the pharmaceutical industry, indole derivatives are at the core of numerous drugs with diverse therapeutic actions. nih.govopenmedicinalchemistryjournal.compcbiochemres.com These include anti-inflammatory agents like indomethacin, anti-cancer drugs, antiviral compounds, and treatments for central nervous system disorders. rsc.orgchula.ac.thopenmedicinalchemistryjournal.com For instance, many drugs targeting serotonin receptors for conditions like migraines and depression feature an indole core. smolecule.com

In agrochemicals, indole-3-acetic acid is a well-known plant hormone (auxin) that regulates plant growth and development, finding use in promoting root formation. openmedicinalchemistryjournal.comchemicalbook.com Synthetic indole derivatives have also been developed as pesticides and herbicides to enhance crop yields and disease resistance. researchgate.net

The applications of indoles extend into materials science, where they are being explored for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The tunable electronic properties of the indole ring make it a promising component for creating novel functional materials. researchgate.net

Specific Context of Nitrated Indoles

The introduction of a nitro (–NO2) group to the indole scaffold creates a class of compounds known as nitrated indoles. This functional group significantly modifies the electronic and chemical properties of the parent indole, leading to unique applications.

The nitro group is a powerful electron-withdrawing group, a characteristic that is frequently exploited in molecular design. vulcanchem.com Its strong electron-attracting nature can create localized electron-deficient regions in a molecule, enabling specific interactions with biological targets like amino acids and enzymes. researchgate.net This electronic influence can affect a drug's pharmacokinetics and pharmacodynamics. The nitro group can also participate in redox reactions within cells, a property that can be harnessed to create targeted toxicity for antimicrobial or anticancer effects. vulcanchem.com Furthermore, the nitro group is a key functional group in the synthesis of other functionalities; for example, it can be readily reduced to an amino group, which is a versatile precursor for further chemical modifications.

Nitrated indoles are valuable intermediates in both medicinal chemistry and organic synthesis. rsc.org The synthesis of indoles from nitroarene precursors is a well-established strategy, with classic methods like the Bartoli, Reissert, and Leimgruber–Batcho syntheses being prominent examples. rsc.orgresearchgate.net These methods often involve the cyclization of ortho-substituted nitroarenes to form the indole ring system. researchgate.net

In medicinal chemistry, the nitro group on the indole ring can serve as a pharmacophore, contributing directly to the biological activity of the molecule. vulcanchem.com For example, nitroindole derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.aiopenmedicinalchemistryjournal.com The position of the nitro group on the indole ring is crucial and can significantly alter the compound's biological activity profile. vulcanchem.com

Focus on 1-Methyl-4-nitro-1H-indole: Research Gaps and Opportunities

While the broader families of indoles and nitrated indoles have been extensively studied, the specific compound This compound has received comparatively little focused attention in the scientific literature. This presents both a challenge in summarizing existing research and an opportunity for future investigation.

Physicochemical Properties of this compound

Property Value
CAS Number 91482-63-2
Molecular Formula C9H8N2O2

| Molecular Weight | 176.17 g/mol |

Data sourced from multiple chemical suppliers.

A significant research gap exists regarding the detailed biological activity and full spectrum of chemical reactivity of this compound. While synthesis procedures are documented, often in the context of broader chemical methodology studies, comprehensive biological screening data for this specific molecule is not widely published. chemicalbook.com

However, recent research on closely related isomers highlights significant opportunities. For instance, a 2024 study identified 3-methyl-4-nitro-1H-indole as a novel and effective dual-polarity matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. nih.gov This discovery suggests that this compound could also possess interesting properties for applications in analytical chemistry and materials science, an area that remains unexplored.

Furthermore, the synthesis of various substituted 4-nitroindoles is an active area of research, often as precursors to other functionalized indoles, such as aminoindoles, which are valuable in drug discovery. researchgate.netacs.org The synthetic availability of this compound makes it a viable starting material for creating libraries of novel indole derivatives. The potential for this compound to serve as a building block for more complex molecules with therapeutic potential represents a key opportunity for organic and medicinal chemists. The reactivity of the nitro group at the 4-position, influenced by the methyl group at the N1-position, could offer unique pathways for functionalization that differ from other nitroindole isomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B1600641 1-methyl-4-nitro-1H-indole CAS No. 91482-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-10-6-5-7-8(10)3-2-4-9(7)11(12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIRVUJGWSRAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524314
Record name 1-Methyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91482-63-2
Record name 1-Methyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of 1-methyl-4-nitro-1H-indole. These vibrations are characteristic of the specific bonds and functional groups within the molecule, such as the indole (B1671886) ring, the nitro group, and the methyl group.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The FT-IR spectrum of this compound exhibits several characteristic absorption bands that are indicative of its structure.

The most prominent bands are associated with the nitro (NO₂) functional group. Strong asymmetric and symmetric stretching vibrations of the N-O bond are typically observed in the regions of 1560-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively. rsc.orgrsc.orgmasterorganicchemistry.com The presence of these intense absorptions is a clear indicator of the nitro-substitution on the indole ring.

Vibrations related to the indole core are also evident. The C-H stretching vibrations of the aromatic rings appear above 3000 cm⁻¹. The C=C stretching vibrations within the fused aromatic rings give rise to multiple bands in the 1600-1450 cm⁻¹ region. The stretching vibration of the C-N bond in the pyrrole (B145914) ring is also expected in the fingerprint region.

The N-methylation is confirmed by the presence of C-H stretching and bending vibrations from the methyl group. The asymmetric and symmetric C-H stretching modes of the N-CH₃ group are typically found in the 2975-2860 cm⁻¹ range, while its bending vibrations appear around 1450 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
> 3000MediumAromatic C-H Stretching (Benzene and Pyrrole rings)
2975 - 2860MediumC-H Stretching (N-CH₃ group)
~1535StrongAsymmetric NO₂ Stretching
1600 - 1450MediumC=C Stretching (Aromatic rings)
~1450MediumC-H Bending (N-CH₃ group)
~1345StrongSymmetric NO₂ Stretching
Below 900MediumC-H Out-of-plane Bending (Aromatic rings)

Note: The values in this table are based on characteristic frequencies for functional groups and data from closely related nitroindole compounds. rsc.orgrsc.orgmasterorganicchemistry.com

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic laser light. In general, symmetric vibrations and those involving non-polar bonds tend to produce strong signals in Raman spectra.

For this compound, the symmetric stretching vibration of the nitro group is expected to be a particularly strong and characteristic band in the FT-Raman spectrum, typically appearing around 1345 cm⁻¹. researchgate.netacs.org The breathing vibrations of the aromatic indole ring system also give rise to intense Raman signals. The C=C stretching vibrations of the aromatic system are prominent in the 1600-1450 cm⁻¹ region. researchgate.net

While C-H stretching vibrations are visible, they are generally weaker in Raman than in IR spectra. The FT-Raman technique is valuable for confirming the assignments made from the FT-IR spectrum and providing a more complete picture of the vibrational framework of the molecule. chemcia.com

Table 2: Expected FT-Raman Shifts for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
> 3000WeakAromatic C-H Stretching
1600 - 1450StrongC=C Stretching / Ring Vibrations (Aromatic rings)
~1345Very StrongSymmetric NO₂ Stretching
~1000StrongRing Breathing Mode (Indole)

Note: The data presented are expected values based on the principles of Raman spectroscopy and analysis of similar molecular structures. researchgate.netacs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound displays distinct signals for each chemically non-equivalent proton in the molecule. The aromatic region of the spectrum is particularly informative. Due to the electron-withdrawing nature of the nitro group, the protons on the benzene (B151609) portion of the indole ring are shifted downfield. The proton at the C7 position is expected to be a doublet, the proton at C6 a triplet (or doublet of doublets), and the proton at C5 a doublet.

The protons on the pyrrole ring, H2 and H3, also appear as distinct signals, typically as doublets due to their coupling with each other. The N-methyl group gives rise to a characteristic singlet in the upfield region of the spectrum, typically around 3.8-4.0 ppm. The absence of an N-H proton signal, which would typically appear far downfield in the parent 4-nitroindole (B16737), confirms the N-methylation. chemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton PositionPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
H77.9 - 8.1d~8.0
H57.6 - 7.8d~7.5
H67.2 - 7.4t~7.8
H27.1 - 7.3d~3.0
H36.7 - 6.9d~3.0
N-CH₃3.8 - 4.0s-

Note: Chemical shifts are predicted based on data from 4-nitroindole and other substituted indoles in a CDCl₃ solvent, relative to TMS at 0 ppm. chemicalbook.comrsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The carbon atom attached to the nitro group (C4) is significantly shifted downfield due to the strong electron-withdrawing effect. The other carbons of the benzene ring (C5, C6, C7, C3a, C7a) appear in the typical aromatic region (110-140 ppm). The carbons of the pyrrole ring (C2 and C3) also resonate in this region. Quaternary carbons, such as C3a, C4, and C7a, are typically weaker in intensity. oregonstate.edu The carbon of the N-methyl group appears as a sharp signal in the upfield region of the spectrum, generally between 30-35 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon PositionPredicted δ (ppm)
C4~142
C7a~137
C2~128
C5~120
C6~118
C7~110
C3a~125
C3~102
N-CH₃~33

Note: Chemical shifts are predicted based on additive rules and data from related indole structures in a CDCl₃ solvent, relative to TMS at 0 ppm. rsc.orgoregonstate.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light. The spectrum of indole itself typically shows two main absorption bands, a strong band (¹La) around 260-270 nm and a weaker, longer-wavelength band (¹Lb) around 280-290 nm, which often displays fine vibrational structure. core.ac.uk

The introduction of a nitro group at the C4 position has a profound effect on the spectrum. As a strong electron-withdrawing and chromophoric group, the NO₂ group extends the conjugation of the π-system and causes a significant bathochromic (red) shift of the absorption maxima to longer wavelengths. core.ac.uk The N-methylation typically has a smaller, often bathochromic, effect on the absorption bands. Consequently, this compound is expected to absorb at significantly longer wavelengths than unsubstituted indole, likely extending into the near-visible region. researchgate.netlibretexts.org

Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound in a non-polar solvent

TransitionExpected λₘₐₓ (nm)Description
π → π> 320Intense absorption due to the extended conjugated system.
n → π> 380Weaker absorption associated with the nitro group.

Note: Expected values are based on the known effects of nitro and methyl substituents on the indole chromophore. masterorganicchemistry.comcore.ac.uk

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental tool for determining the molecular weight and probing the structure of this compound. High-resolution mass spectrometry (HRMS) further provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition.

While specific experimental mass spectral data for this compound is not widely available in the surveyed literature, data for its isomer, 1-methyl-3-nitro-1H-indole, and related nitroindole compounds offer significant insights. The molecular formula for this compound is C₉H₈N₂O₂, corresponding to a monoisotopic mass of 176.0586 g/mol .

High-resolution mass spectrometry of related indole compounds with the same molecular formula, C₉H₈N₂O₂, has shown a protonated molecular ion peak ([M+H]⁺) at an experimentally observed value of m/z 177.0668, which is in close agreement with the calculated value of 177.0664. vulcanchem.com This provides a strong indication of the expected accurate mass for the protonated form of this compound.

The fragmentation pattern in mass spectrometry is influenced by the position of the nitro group and the methyl group on the indole ring. For the isomeric 1-methyl-3-nitro-1H-indole, the mass spectrum shows a prominent molecular ion peak at m/z 176. nih.gov Key fragments are observed at m/z 130, resulting from the loss of the nitro group (-NO₂), and further fragmentation leading to signals at m/z 103, 77, and 51, which are characteristic of the indole core. It is anticipated that this compound would exhibit a similar primary loss of the nitro group.

Table 1: Mass Spectrometry Data for Related Nitroindole Compounds
CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
1-Methyl-3-nitro-1H-indole (Isomer)EI176130, 103, 77, 51 nih.gov
Related Indoles (C₉H₉N₂O₂⁺)HRMS (ESI)177.0668 [M+H]⁺ (Observed)Not Reported vulcanchem.com
This compound-176.0586 (Calculated Monoisotopic Mass)Not Reported

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of the latest literature surveys, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the crystal structures of several related nitro-substituted indole derivatives have been determined, offering valuable comparative data. For instance, the crystal structure of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride has been elucidated, revealing details of the indole ring geometry and the influence of the nitro substituent. semanticscholar.orgmdpi.com In another example, the crystal structure of (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate has been reported, providing insights into the planarity of the nitroindole ring system. nih.goviucr.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is a preferred method for studying nitro-substituted indoles due to its balance of accuracy and computational cost. DFT calculations are used to determine a wide range of molecular properties, from optimized geometries to electronic and vibrational characteristics. Studies on analogous molecules like 4-nitro-1H-indole-carboxaldehyde (NICA) and 1-methyl-indole-3-carboxaldehyde (MEICA) have been successfully performed using DFT methods, typically with functionals like B3LYP and basis sets such as cc-pVTZ or 6-311G++(d,p). researchgate.netbohrium.comresearchgate.net

Interactive Table: Optimized structural parameters for the analogous molecule 4-nitro-1H-indole-carboxaldehyde (NICA), calculated using the DFT/B3LYP method with different basis sets. Data derived from a study on NICA. researchgate.net

Structural ParameterBond/Anglecc-pVTZ (Å/°)6-311G++(d,p) (Å/°)
Bond LengthN1-C21.3541.358
Bond LengthC4-C91.4091.412
Bond LengthC5-C61.3951.398
Bond AngleC5-C6-C7120.29120.31
Bond AngleN1-C8-C7128.22128.21
Bond AngleC3-C9-C8106.21106.25

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra are valuable for assigning the vibrational modes observed in experimental measurements. researchgate.netbohrium.com Furthermore, electronic properties such as dipole moments and polarizability are determined, offering insights into the molecule's interaction with electric fields.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. academie-sciences.frnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. rsc.orgcumhuriyet.edu.tr A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. cumhuriyet.edu.tr In nitro-substituted indoles, the electron-withdrawing nitro group typically lowers the energy of the LUMO, which can significantly influence the molecule's electronic transitions and reactivity. Analysis of the spatial distribution of these orbitals shows where the molecule is most likely to interact with other species. academie-sciences.fr

Interactive Table: Calculated FMO properties for an analogous indole (B1671886) derivative. academie-sciences.fr This data illustrates the typical output of an FMO analysis.

ParameterEnergy (eV)
E(HOMO)-6.12
E(LUMO)-3.59
Energy Gap (ΔE)2.53

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. researchgate.netacs.org These methods provide an intuitive and powerful way to understand the nature of chemical bonding within a molecule. researchgate.net ELF and LOL maps, often presented as color-coded contour plots, can clearly distinguish between covalent bonds, lone pairs, and delocalized electron systems. rsc.org In aromatic systems like the indole ring, these analyses help to visualize the extent of π-electron delocalization. bohrium.comrsc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. chemscene.comdergipark.org.tr This method is used to investigate charge transfer, hyperconjugative interactions, and delocalization within the molecule. researchgate.netresearchgate.net By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stability arising from electron delocalization. For example, the interaction between a lone pair orbital and an adjacent anti-bonding orbital indicates a stabilizing hyperconjugative effect. dergipark.org.tr This analysis is particularly useful for understanding the influence of substituents like the nitro and methyl groups on the indole ring's electronic distribution. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For a molecule like 1-methyl-4-nitro-1H-indole, the MEP surface would likely show a strong negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. Conversely, regions near the hydrogen atoms would show positive potential. researchgate.net

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the technique is a cornerstone for investigating the behavior of analogous indole derivatives. MD simulations are computational methods used to explore the conformational space and dynamic movements of molecules over time. smolecule.com These simulations are instrumental in understanding how nitroindole derivatives interact with biological targets, such as enzymes or DNA. smolecule.comresearchgate.net

For instance, MD simulations have been effectively used to investigate the interaction mechanisms between certain nitroindole derivatives and G-quadruplex DNA structures. smolecule.com These studies can reveal preferential binding modes, such as groove binding, which are stabilized by a combination of hydrogen bonds, π-π stacking, and electrostatic interactions. smolecule.com Similarly, simulations are employed to evaluate the binding stability of various derivatives within the active sites of enzymes, providing insights that are crucial for drug design and development. oncotarget.comnih.gov By observing the trajectory of the molecule and its target, researchers can analyze the stability of the ligand-receptor complex and the key amino acid residues involved in the interaction. oncotarget.comnih.gov Although this research was not conducted on this compound itself, the methodologies are directly applicable for predicting its stability in complex with potential biological targets.

Table 1: Application of Molecular Dynamics (MD) Simulations in the Study of Analogous Indole Derivatives

Compound Class Subject of Simulation Findings Reference(s)
Nitroindole Derivatives Interaction with G-quadruplex DNA Revealed preferential binding to groove regions through hydrogen bonding and π-π stacking. smolecule.com
Germacrone Derivatives Binding stability with c-Met kinase Evaluated the stability of the compound-receptor complex to explain inhibitory mechanisms. oncotarget.com
5-nitroIndole (B16589) Derivatives Interaction with c-Myc G-Quadruplex Provided insights into conformational changes and stability upon binding. researchgate.net
Thiadiazole Derivatives Stability of enzyme complexes Confirmed the stability of the derivative-enzyme complex and identified key binding interactions. nih.gov

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and reactivity of this compound and related compounds. researchgate.netunimi.itresearchgate.net These methods provide a range of descriptors that quantify molecular properties and predict chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally implies higher reactivity. acs.org

In nitroaromatic compounds, the electron-withdrawing nitro group significantly influences the FMOs. It tends to lower the energy of the LUMO, making the molecule a better electron acceptor. smolecule.com For example, DFT studies on 4-nitro-1H-indole-carboxaldehyde (NICA), a structurally similar compound, have been performed to analyze its electronic properties and reactivity. researchgate.net Computational studies on other nitroindole derivatives show that the nitro group stabilizes the HOMO and LUMO energy levels, resulting in reduced energy gaps that enhance electronic excitation properties. smolecule.com

Global and Local Reactivity Descriptors: Beyond FMOs, other DFT-based descriptors help to paint a more detailed picture of reactivity. Global descriptors like electrophilicity (ω) and nucleophilicity (N) provide a quantitative measure of a molecule's propensity to act as an electrophile or nucleophile. mdpi.com

Local reactivity descriptors, such as Fukui functions or condensed Parr functions (Pk+ and Pk-), are used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. mdpi.comresearchgate.net For instance, in studies of 4- and 7-nitroindole, local reactivity descriptors identified specific atoms as being more prone to nucleophilic or electrophilic attack. researchgate.net Such analyses are crucial for understanding the regioselectivity of chemical reactions involving the indole nucleus. DFT calculations on N-methylindole have been used to elucidate reaction mechanisms, confirming that the C3 position is a primary site for nucleophilic attack. researchgate.net

Table 2: Calculated Quantum Chemical Descriptors for Analogous Nitroaromatic Compounds

Compound/System EHOMO (eV) ELUMO (eV) HOMO-LUMO Gap (ΔE) (eV) Method/Basis Set Reference
4-nitro-1H-indole-carboxaldehyde (NICA) -7.15 -3.11 4.04 DFT/B3LYP/cc-pVTZ researchgate.net
TTF-σ-Polynitrofluorene Diad - - ~0.3 Cyclic Voltammetry acs.org
1,3-Dinitrobenzene@C5N2 -3.41 -2.94 0.47 PBE0-D3BJ/def2SVP rsc.org
Picric acid@C5N2 -3.95 -3.51 0.44 PBE0-D3BJ/def2SVP rsc.org

Note: The data presented is for structurally related or analogous compounds to illustrate the application of quantum chemical methods, as specific published data for this compound was not available.


Chemical Reactivity and Transformation of 1 Methyl 4 Nitro 1h Indole

Reactions Involving the Nitro Group

The nitro group at the C4 position is a key site for chemical reactivity, primarily through reduction to the corresponding amine or by activating the aromatic ring for nucleophilic attack.

The reduction of the nitro group to an amino group is a fundamental transformation, providing a gateway to a variety of further functionalized indole (B1671886) derivatives, such as 4-amino-1H-indoles. This conversion is a critical step in the synthesis of many biologically active compounds and complex molecular scaffolds. researchgate.net A range of reducing agents and methods can be employed to achieve this transformation, with the choice of reagent sometimes allowing for selective reductions in the presence of other functional groups. researchgate.netnih.gov

Common methods for the reduction of nitroarenes to amines include catalytic hydrogenation and reactions with metals in acidic media. nih.govgoogle.com For instance, iron powder in the presence of an acid or a salt like ammonium (B1175870) chloride is a classic and effective method. nih.govacs.org The Batcho-Leimgruber indole synthesis, a method for preparing indoles from o-nitrotoluenes, often concludes with a reductive cyclization step where the nitro group is reduced to an amine, which then condenses to form the pyrrole (B145914) ring of the indole. orgsyn.org Reagents like Raney nickel with hydrazine (B178648) are used in these reductive cyclization steps. orgsyn.org In a broader context, systems like sodium borohydride (B1222165) combined with iron(II) chloride have been developed for the selective reduction of nitro groups in the presence of other reducible functionalities like esters. d-nb.info

The table below summarizes various reducing systems applicable for the transformation of nitroarenes, including 1-methyl-4-nitro-1H-indole, to the corresponding amino derivatives.

Table 1: Representative Reducing Agents for Nitro Group Transformation

Reagent/Catalyst Conditions Product Reference
Iron (Fe), Ammonium Chloride (NH₄Cl) Methanol/THF/Water, 60 °C 4-Amino-1-methyl-1H-indole acs.org
Raney Nickel, Hydrazine (N₂H₄) THF/Methanol, 45-50 °C 4-Amino-1-methyl-1H-indole orgsyn.org
Sodium Borohydride (NaBH₄), Iron(II) Chloride (FeCl₂) THF, 28 °C 4-Amino-1-methyl-1H-indole d-nb.info
Catalytic Hydrogenation (e.g., Pd/C) H₂ gas, pressure 4-Amino-1-methyl-1H-indole nih.gov

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.commasterorganicchemistry.com The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), is crucial as it stabilizes this negatively charged intermediate, thereby facilitating the reaction. masterorganicchemistry.comsemanticscholar.org

In the context of this compound, the nitro group at the C4 position renders the benzene (B151609) portion of the indole ring electron-deficient. This activation is most pronounced at the positions ortho and para to the nitro group. While the direct displacement of the nitro group itself by a nucleophile is possible, it is generally less common than the displacement of a leaving group (like a halogen) situated at a position activated by the nitro group. For SNAr to occur at the C4 position, a different leaving group would typically need to be present at that same position, with the nitro group acting as the essential activating group. However, related reactions like the Vicarious Nucleophilic Substitution (VNS) allow for the formal substitution of a hydrogen atom, often ortho or para to a nitro group. cardiff.ac.uk

Reactions at the Indole Ring

The indole ring itself is a versatile substrate for various chemical reactions, including electrophilic substitutions and modern cross-coupling reactions. The presence of the N-methyl and C4-nitro substituents significantly influences the regioselectivity of these transformations.

The indole nucleus is an electron-rich heterocyclic system, and its reactivity towards electrophiles is significantly higher than that of benzene. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack, a reactivity that is about 10¹³ times greater than that of a single position on benzene. rjptonline.org If the C3 position is blocked, electrophilic substitution typically occurs at the C2 position. Substitution on the benzene ring portion (C4, C5, C6, C7) generally requires that the more reactive positions on the pyrrole ring are blocked. rjptonline.org

In this compound, the N-methyl group is a weak electron-donating group, which further enhances the electron density of the pyrrole ring. Conversely, the nitro group at C4 is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. Therefore, electrophilic aromatic substitution is strongly directed towards the C3 position. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For this compound, an electrophile would be expected to react almost exclusively at the C3 position, provided the reaction conditions are controlled to avoid decomposition.

Transition-metal-catalyzed cross-coupling reactions have become powerful tools for the functionalization of heterocyclic compounds, including indoles. nih.gov These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds at specific positions. C-H activation and arylation reactions are particularly atom-economical strategies for modifying the indole core. nih.gov

The reactivity of this compound in such reactions can be inferred from studies on closely related structures. For example, research on the analogous compound 1-methyl-4-nitro-1H-indazole has demonstrated that palladium-catalyzed C-H arylation can be selectively directed to either the C3 or C7 positions by carefully choosing the solvent and ligand. researchgate.netdntb.gov.ua This switchable regioselectivity highlights the sophisticated control achievable in modern catalysis. C-H functionalization of the benzene ring of indoles (C4–C7) is challenging due to the higher intrinsic reactivity of the pyrrole ring but can be achieved, often with the help of directing groups. nih.govd-nb.info

The table below presents a representative cross-coupling reaction, illustrating the conditions used for C-H arylation on a related indole system.

Table 2: Example of Ruthenium-Catalyzed C-H Arylation on an Indole Derivative

Indole Substrate Coupling Partner Catalyst System Product Reference

The selective functionalization of specific positions on the substituted indole ring is a key challenge in synthetic chemistry. As mentioned, the C3 position is the most electronically activated site for both electrophilic substitution and certain types of alkylations. chemrxiv.orgchemrxiv.orgbohrium.com

More advanced strategies enable functionalization at less reactive positions. The C-H activation/arylation of 1-methyl-4-nitro-1H-indazole provides a compelling model for the potential reactivity of this compound. researchgate.net In this system, the reaction outcome is controlled by the catalytic conditions. The use of a bidentate ligand in a polar aprotic solvent like DMA promotes C-H activation at the C7 position, while a phosphine (B1218219) ligand in water directs the arylation to the C3 position. researchgate.netdntb.gov.ua This regioselectivity is attributed to different reaction pathways and intermediates stabilized by the specific ligand-solvent combination. Such methodologies offer a powerful approach to selectively build molecular complexity at either the pyrrole (C3) or benzene (C7) part of the 1-methyl-4-nitro-indole scaffold.

Table 3: Solvent/Ligand Controlled C-H Arylation of 1-Methyl-4-nitro-1H-indazole

Position Catalyst Ligand Solvent Outcome Reference
C7 Pd(OAc)₂ Bidentate Ligand DMA C7-Arylation researchgate.net

This controlled functionalization is crucial for synthesizing specific isomers of substituted indoles for various applications.

Mechanistic Investigations of Reactions Involving this compound

The mechanistic pathways of reactions involving this compound are a subject of significant interest in organic synthesis, driven by the compound's potential as a versatile building block. The presence of the electron-withdrawing nitro group at the 4-position, combined with the N-methylation, imparts distinct reactivity to the indole scaffold. Mechanistic investigations, often supported by computational studies such as Density Functional Theory (DFT), have provided insights into the electronic and steric factors governing its transformations. These studies primarily focus on electrophilic substitution, reduction of the nitro group, and nucleophilic substitution reactions.

Detailed research findings from studies on this compound and closely related analogues have elucidated the underlying principles of its reactivity. The electron-withdrawing nature of the nitro group deactivates the benzene portion of the indole ring towards electrophilic attack and influences the regioselectivity of such reactions. Conversely, the pyrrole ring remains comparatively electron-rich, directing electrophiles primarily to the C3 position. bhu.ac.in

Electrophilic Substitution Reactions: A Friedel-Crafts Case Study

While direct mechanistic studies on the Friedel-Crafts reaction of this compound are not extensively documented, valuable insights can be drawn from investigations into the reaction of N-methylindole with 4-nitrobenzaldehyde. rsc.org This reaction proceeds via a Friedel-Crafts hydroxyalkylation mechanism. Solid-state NMR spectroscopy and DFT calculations have been instrumental in characterizing the reaction intermediates. rsc.orgunito.it The initial step involves the electrophilic attack of the aldehyde on the electron-rich C3 position of the N-methylindole, leading to the formation of a hydroxylic intermediate, (1-methyl-1H-indol-3-yl)(4-nitrophenyl)methanol. rsc.org

The presence of the 4-nitro group on the indole ring in this compound would be expected to decrease the nucleophilicity of the indole system, potentially requiring more forcing conditions or stronger electrophiles for substitution to occur. DFT studies on related nitro-substituted aromatic compounds have shown that the nitro group significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO), which is consistent with reduced reactivity towards electrophiles. researchgate.netnih.gov

Table 1: Key Intermediates and Mechanistic Features of Friedel-Crafts Type Reactions of N-Methylindoles

Reactant(s)Key Intermediate(s)Mechanistic FeaturesSupporting Evidence
N-methylindole and 4-nitrobenzaldehyde(1-methyl-1H-indol-3-yl)(4-nitrophenyl)methanolFriedel-Crafts hydroxyalkylation; reaction proceeds through a melted phase in solvent-free conditions.Solid-state NMR, DFT calculations rsc.orgunito.it

Reduction of the Nitro Group: Pathways to Functionalized Indoles

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, opening pathways to a variety of functionalized indole derivatives, including those with potential biological activity. Mechanistic studies on the reduction of nitroarenes have revealed several possible pathways, often involving nitroso and hydroxylamine (B1172632) intermediates. acs.org The choice of reducing agent and reaction conditions can influence the product distribution. acs.org

For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the reduction of nitroindoles. acs.org The mechanism involves the adsorption of the nitro compound onto the catalyst surface, followed by sequential reduction steps. Iron-catalyzed reductions have also been investigated, offering a more economical and environmentally benign alternative. Mechanistic studies of iron-catalyzed nitro reductions point to the in-situ formation of a nitroso intermediate, which can then be trapped or further reduced. acs.org

In a study on the synthesis of diaminoindoles, 4-nitro-1-(triisopropylsilyl)-1H-indole was successfully reduced to the corresponding amine using hydrogen and Pd/C. acs.org Another approach utilized iron powder in the presence of ammonium chloride. acs.org These methods are likely applicable to this compound.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group can activate the indole ring for nucleophilic aromatic substitution, a reaction not typically observed in unsubstituted indoles. While direct studies on this compound are limited, research on related 1-methoxy-6-nitroindole-3-carbaldehyde demonstrates that it can act as an excellent electrophile, reacting regioselectively at the C2 position with various nucleophiles. nii.ac.jp A proposed mechanism involves the nucleophilic attack at the C2 position, leading to the displacement of a leaving group or a rearrangement. nii.ac.jp For this compound, nucleophilic attack could potentially occur at positions ortho or para to the nitro group, though the inherent reactivity of the indole nucleus complicates predictions.

Table 2: Mechanistic Data from Related Nitroindole Reactions

Reaction TypeModel CompoundKey Mechanistic InsightMethodology
Electrophilic SubstitutionN-methylindole + 4-nitrobenzaldehydeFormation of a stable hydroxylic intermediate at the C3 position.Solid-state NMR, DFT rsc.org
Nitro Group Reduction4-Nitro-1-TIPS-indoleSequential reduction via nitroso and hydroxylamine intermediates.Catalytic Hydrogenation (Pd/C), Fe/NH₄Cl acs.org
Nucleophilic Substitution1-Methoxy-6-nitroindole-3-carbaldehydeRegioselective nucleophilic attack at the C2 position.Product analysis, proposed intermediates nii.ac.jp

Applications and Research Directions

Role in Organic Synthesis

1-methyl-4-nitro-1H-indole serves as a valuable building block in organic chemistry, primarily due to the reactivity conferred by the nitro group and the versatile indole (B1671886) core. evitachem.comsigmaaldrich.com The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. sigmaaldrich.comnih.gov

The indole nucleus is a cornerstone for the synthesis of a multitude of complex heterocyclic systems. researchgate.net Compounds like this compound are key starting materials or intermediates in synthetic pathways designed to build more elaborate molecular architectures. evitachem.com The presence of the nitro group, an electron-withdrawing moiety, significantly influences the reactivity of the indole ring, particularly in electrophilic substitution reactions. vulcanchem.comsmolecule.com

A critical transformation that underscores its utility is the reduction of the nitro group to an amine. smolecule.comvulcanchem.com This reaction converts this compound into 4-amino-1-methyl-1H-indole, a versatile intermediate. The resulting amino group can participate in a wide array of subsequent reactions, including diazotization, acylation, and condensation, which are pivotal for constructing fused heterocyclic systems or introducing new functionalities. For instance, synthetic strategies such as the Batcho-Leimgruber indole synthesis utilize nitro-aromatic precursors to construct the indole ring system itself through the reductive cyclization of intermediate enamines. researchgate.net This highlights the fundamental role of nitro-substituted aromatics in generating the core indole structure, which can then be further elaborated.

The strategic placement of the nitro group at the C4 position can also direct further functionalization of the indole ring, enabling the regioselective synthesis of polysubstituted indoles, which are precursors to tris-heterocyclic molecules and other complex structures. frontiersin.org

Table 1: Synthetic Transformations and Applications

TransformationReagents/ConditionsProduct TypeApplication
Nitro Group ReductionCatalytic Hydrogenation (e.g., Pd/C, H₂)4-Amino-1-methyl-1H-indoleIntermediate for bioactive molecules, building block for further functionalization. vulcanchem.commdpi.com
Cycloaddition ReactionsDienes/DienophilesFused Heterocycles (e.g., Pyrrolo[2,3-b]indoles)Access to complex polycyclic frameworks. researchgate.net
Electrophilic SubstitutionVarious ElectrophilesSubstituted IndolesSynthesis of functionalized indole derivatives. vulcanchem.com

The indole ring system is a ubiquitous pharmacophore found in a vast number of natural products and pharmaceuticals with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govontosight.airsc.org this compound serves as a key precursor in the synthesis of such bioactive molecules. glpbio.comglpbio.com

The synthetic pathway to many of these molecules often involves the strategic manipulation of functional groups on the indole core. mdpi.com The reduction of the nitro group in this compound to an amine is a common and crucial step. mdpi.comacs.org This transformation yields a primary aromatic amine, which is a versatile handle for introducing various pharmacophoric groups or for constructing larger molecular scaffolds through coupling reactions. researchgate.netmdpi.com For example, the resulting 4-amino-1-methyl-1H-indole can be acylated or condensed with other molecules to produce derivatives with potential therapeutic effects. acs.org Research on related nitro-heterocycles, such as nitropyridines, demonstrates a well-established strategy where the nitro group is reduced to an amine, which then serves as a key intermediate for building a diverse range of biologically active compounds, including kinase inhibitors and anti-inflammatory agents. mdpi.com

Advanced Applications in Material Science

The electronic properties of this compound, arising from the interplay between the electron-donating indole ring and the electron-withdrawing nitro group, make it a candidate for investigation in material science.

Non-linear optical (NLO) materials are crucial for applications in optoelectronics and photonics, including high-capacity communication and optical data processing. alfa-chemistry.com The efficacy of molecular NLO materials often depends on having a significant change in dipole moment between the ground and excited states, a feature common in donor-acceptor (D-π-A) systems. researchgate.net

This compound possesses the fundamental characteristics of a D-A molecule, with the methylated indole ring acting as the electron donor and the nitro group as a potent electron acceptor. Theoretical and experimental studies on similar indole derivatives have shown that this structural motif can lead to substantial NLO responses. rsc.org For example, studies on ethenyl indoles substituted with a p-nitrophenyl group (a strong electron acceptor) demonstrated a second-order NLO response (first hyperpolarizability, β) that was 12 times greater than that of the unsubstituted reference compound. rsc.org The large NLO response is attributed to a highly dipolar, charge-transfer excited state. rsc.org The magnitude of the NLO properties is inversely proportional to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The donor-acceptor nature of this compound is expected to lower this energy gap, enhancing its potential as an NLO material. rsc.orgresearchgate.net

Table 2: Comparison of NLO Properties

CompoundMolecular StructureKey FeatureNLO Potential
UreaCO(NH₂)₂Standard reference materialBenchmark NLO response. researchgate.net
p-NitroanilineNH₂-C₆H₄-NO₂Prototypical D-A systemHigh NLO response due to clear donor (NH₂) and acceptor (NO₂) groups. researchgate.net
p-Nitrophenyl ethenyl indoleIndole-CH=CH-C₆H₄-NO₂Strong D-A characterExhibits a significantly enhanced NLO response (β value: 115 × 10⁻³⁰ esu⁻¹ cm⁵). rsc.org
This compoundC₉H₈N₂O₂Intramolecular D-A systemPredicted to have significant NLO properties due to its donor-acceptor framework. rsc.orgnih.gov

Indole and its derivatives are utilized in the synthesis of various dyes and pigments. evitachem.com The extended π-system of the indole ring acts as a chromophore, which is a fundamental component of colorant molecules. Fused indole moieties are particularly relevant in the design of sensitizers for dye-sensitized solar cells (DSSCs), where their electronic properties are tailored for efficient light harvesting.

While direct application of this compound as a commercial dye is not extensively documented, its structure contains the necessary features for a potential chromophore. The combination of the indole nucleus with a nitro group, a common auxochrome and a component of some "nitro dyes," suggests its potential as a building block for more complex dye molecules. cosmileeurope.eu Dyes are often large molecules, and pigments are generally formulated to be insoluble in their application matrix. canada.caekb.eg Therefore, this compound would more likely serve as an intermediate that is chemically modified to build larger, more stable dye and pigment structures.

Advanced Research on Biological Activities and Mechanisms

The indole scaffold is a cornerstone of medicinal chemistry, and the introduction of a nitro group can significantly modulate biological activity. nih.govontosight.ai While research specifically on this compound is emerging, the mechanism of action can be inferred from related nitro-aromatic and indole compounds.

A primary proposed mechanism for the bioactivity of nitro-aromatic compounds involves the in-vivo reduction of the nitro group. This reduction can form highly reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives. These reactive species can interact with and damage cellular macromolecules like DNA and proteins, leading to cytotoxic or antimicrobial effects. Research on a related compound, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, has shown it to be cytotoxic to cancer cells by interacting with DNA and inhibiting protein synthesis. biosynth.com

Table 3: Potential Biological Activities and Proposed Mechanisms

Biological ActivityProposed Mechanism of ActionRelevant Findings from Related Compounds
Anticancer Inhibition of protein synthesis via DNA interaction; formation of reactive intermediates that cause cellular damage. biosynth.com1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid exhibits bimodal anticancer activity. biosynth.com Indole derivatives are known to inhibit topoisomerase and tubulin polymerization. vulcanchem.com
Antimicrobial Formation of reactive intermediates that disrupt cellular processes in microbes. Indole alkaloids show a wide range of antimicrobial properties. nih.gov Chuangxinmycin, an indole derivative, is active against Gram-positive and Gram-negative bacteria. researchgate.net
Anti-inflammatory Modulation of inflammatory pathways through receptor or enzyme binding. ontosight.aiCompounds with similar structures are investigated for anti-inflammatory properties. ontosight.ai

Antimicrobial Properties

The indole scaffold is a well-established pharmacophore in the development of antimicrobial agents. researchgate.netrjptonline.org The addition of a nitro group can enhance this activity by increasing the electron-deficient character of the molecule, potentially disrupting microbial enzymes and other cellular processes. vulcanchem.com

While direct studies on this compound are limited, research on structurally similar compounds provides significant insights. For instance, various 1H-indole derivatives have demonstrated significant antibacterial and antifungal activity. turkjps.orgnanobioletters.com A study on 3-aryl indoles, including a 3-(2-nitro-4-(trifluoromethyl)phenyl)-1H-indole derivative, reported significant antimicrobial activity. rjptonline.org Another series of novel indole derivatives containing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) moieties also showed excellent intrinsic potency as antimicrobial agents. ijpsr.com

Derivatives of 1-methyl-4-nitro-1H-imidazole, a related nitro-heterocycle, have been synthesized and shown to possess antibacterial activity against strains like K. pneumoniae and E. coli. nih.gov Hybrid molecules incorporating a nitroimidazole ring have also been investigated for their antibacterial effects. nih.gov Furthermore, the synthesis of 1-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole highlights a strategy for creating indole-based compounds with potential antibacterial properties, with many of the synthesized triazoles showing good to excellent activity. These findings suggest that the 4-nitroindole (B16737) scaffold, particularly with N-methylation, is a promising area for the development of new antimicrobial drugs.

Table 1: Antimicrobial Activity of Selected Indole Derivatives

Compound/Class Target Organism(s) Observed Activity Reference(s)
3-(2-nitro-4-(trifluoromethyl)phenyl)-1H-indole General antimicrobial Demonstrated significant activity rjptonline.org
Indole-thiadiazole derivative (2c) Methicillin-resistant S. aureus (MRSA) More effective than ciprofloxacin turkjps.org
Indole-triazole derivative (3d) MRSA, C. krusei Excellent antibacterial and antifungal activity turkjps.org
1-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole derivatives General antibacterial Majority of compounds showed good to excellent activity

Anticancer Potential

The anticancer properties of nitrated indoles are a significant area of research. The nitro group can influence the molecule's ability to interact with key targets in cancer progression, such as specific enzymes and signaling pathways involved in tumor growth.

Several studies have highlighted the anticancer potential of nitroindole derivatives. For example, 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles were synthesized and evaluated for their anticancer potential against breast cancer cell lines. researchgate.net Some of these compounds exhibited prominent cytotoxicity against the human breast carcinoma MCF-7 cell line with GI50 values as low as 0.5 µM. researchgate.net Research into 5-nitroindole (B16589) derivatives has shown they can act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and inducing cell-cycle arrest in cancer cells. uni-frankfurt.de

Furthermore, molecular docking studies on a related compound, 4-(tert-butyl)-4-nitro-1,1-biphenyl, suggested it could be considered an anticancer drug candidate due to its interaction with the molecular target Type-II topoisomerase. bohrium.com The structural features of ethyl 5-methoxy-1,2-dimethyl-4-nitroindole-3-carboxylate also make it a valuable tool for studying structure-activity relationships in the development of anticancer agents. myskinrecipes.com These collective findings underscore the potential of the this compound scaffold as a basis for designing novel anticancer therapeutics. researchgate.net

Table 2: Anticancer Activity of Selected Nitroindole Derivatives

Compound/Class Cancer Cell Line(s) Mechanism/Activity Reference(s)
4-(1-methyl-1H-indol-3-yl) pyrimidine (B1678525) derivatives (4e, 4h) MCF-7 (Breast) GI50 = 0.5 µM researchgate.net
Pyrrolidine-substituted 5-nitroindoles HeLa c-Myc G-quadruplex binding, cell-cycle arrest uni-frankfurt.de
4-(tert-butyl)-4-nitro-1,1-biphenyl In silico (Topoisomerase II) Potential anticancer drug candidate bohrium.com
4-Nitroimidazole-piperazinyl-1,2,3-triazole hybrids (9g, 9k) MCF-7 (Breast) IC50 = 2.0 µM and 5.0 µM nih.gov

Other Pharmacological Activities (e.g., Antioxidant, Antiviral)

Beyond antimicrobial and anticancer effects, the this compound scaffold is implicated in other pharmacological activities, including antiviral and antioxidant effects. rjptonline.orgijpsr.com

Antiviral Activity: The indole nucleus is a key component of several antiviral drugs. rjptonline.org For instance, the antiviral drug Umifenovir (Arbidol), an indole derivative, is used for the treatment and prophylaxis of influenza. nih.gov While direct antiviral studies on this compound are not prominent, research on related structures is encouraging. A series of p97 inhibitors possessing antiviral activity against SARS-CoV-2 included derivatives of 2-methyl-4-nitro-1H-indole, such as 1-(4,6-Dichloropyrimidin-2-yl)-2-methyl-4-nitro-1H-indole. mdpi.com

Antioxidant Activity: The antioxidant potential of indole derivatives has also been noted. preprints.org A molecular docking study identified a tosylated 5-nitroindole derivative as a promising candidate for an antioxidant agent due to its strong affinity for tyrosinase. preprints.org The drug Umifenovir also possesses antioxidant properties, attributed to a free hydroxyl group, which complements its primary antiviral action. nih.gov

Anti-inflammatory Activity: Several studies have reported the anti-inflammatory potential of nitroindole derivatives. nih.gov A series of 1,3,4-oxadiazolyl nitroindoles, including 4-nitroindole derivatives, were synthesized and evaluated for anti-inflammatory activity. nih.gov Additionally, certain 4-(1-methyl-1H-indol-3-yl)pyrimidine derivatives showed significant anti-inflammatory activities, expanding their therapeutic potential. researchgate.net

Molecular Docking and Receptor Interactions

Molecular docking is a computational tool used to predict the binding orientation of a molecule to a target protein, providing insights into its potential mechanism of action. This method has been widely applied to understand the interactions of nitroindole derivatives with various biological targets.

For example, docking studies were integral in evaluating 4-nitroindole sulfonamides as antagonists for serotonin (B10506) receptors (5-HT2A and 5-HT2C), helping to validate the biological results. nih.gov In anticancer research, molecular docking of 4-(1-methyl-1H-indol-3-yl)pyrimidine derivatives against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase provided valuable insights into their mechanism of action, with binding affinity scores correlating well with the observed anticancer activity. researchgate.net

Docking studies have also been used to:

Investigate the binding of bis-indole derivatives to Leishmania pteridine (B1203161) reductase, with nitro-analogs showing potent inhibition. d-nb.info

Assess the potential of 4-(tert-butyl)-4-nitro-1,1-biphenyl as a Type-II topoisomerase inhibitor. bohrium.com

Predict the binding of a 5-nitroindole derivative to tyrosinase, suggesting antioxidant potential. preprints.org

Explore the interaction of 5-(Benzyloxy)-1-methyl-1H-indole with fungal enzymes. jbcpm.comjbcpm.com

Theoretically characterize the inhibitory activity of 4-nitro-1H-indole-carboxaldehyde against the RAS protein, which is implicated in lung cancer. researchgate.net

These studies collectively demonstrate that the this compound scaffold can be computationally modeled to predict and rationalize its interactions with a range of pharmacologically relevant receptors and enzymes.

Structure-Activity Relationship (SAR) Studies for Nitrated Indoles

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For nitrated indoles, SAR studies have provided key insights into how chemical modifications affect their biological activity.

Position of the Nitro Group: The location of the nitro group on the indole ring is critical. Studies on 1,3,4-oxadiazolyl nitroindoles for anti-inflammatory activity and serotonin receptor antagonists have focused on various isomers, including 4-nitroindoles, indicating that this position is favorable for certain biological activities. nih.govnih.gov

Substitution at N-1: Methylation at the N-1 position of the indole, as in this compound, is a common strategy in drug design. In some series of anticancer indole derivatives, N-1 methylation has been shown to significantly enhance activity.

Substituents at Other Positions: In the development of 4-nitroindole sulfonamides as 5-HT2A receptor antagonists, the nature of the sulfonamide group and other substituents were systematically varied to improve binding affinity and selectivity. nih.gov For anticancer pyrimidine derivatives, various substitutions on the pyrimidine ring attached to the 1-methyl-indole core led to compounds with GI50 values in the sub-micromolar range. researchgate.net The structural features of related compounds like ethyl 2-(ethoxycarbonyl)-3,5-dimethyl-4-nitroindole are also valuable for QSAR studies. molaid.com

These SAR studies highlight that the biological profile of the 4-nitroindole core can be finely tuned by strategic modifications at various positions on the indole and its appended functional groups.

Q & A

Q. What are the optimal synthetic routes for 1-methyl-4-nitro-1H-indole, and how are reaction conditions optimized?

Answer: The synthesis of this compound typically involves nitration of a methyl-substituted indole precursor under controlled conditions. Key parameters include:

  • Temperature: Maintained between 0–5°C during nitration to avoid over-nitration or decomposition .
  • Solvent: Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates and enhance nitro-group incorporation .
  • Catalysis: Lewis acids like HNO₃/H₂SO₄ mixtures are employed for regioselective nitration at the 4-position .

Characterization: Post-synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For example, the molecular formula C₁₀H₁₀N₂O₂ (MW: 190.20 g/mol) should match HRMS data .

Q. How is the purity of this compound validated, and what analytical techniques are recommended?

Answer: Purity is assessed via:

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .
  • Spectroscopy: Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • Melting Point: Sharp melting points (±2°C range) indicate crystalline purity .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic sites by mapping electrostatic potential surfaces. The nitro group at C4 withdraws electron density, making C5 and C7 positions susceptible to nucleophilic attack. Solvent effects (e.g., acetonitrile vs. DMSO) can be modeled using the Polarizable Continuum Model (PCM) to refine reaction pathways .

Q. How should researchers resolve contradictions in spectroscopic data for nitroindole derivatives?

Answer: Conflicting NMR or IR data may arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable-Temperature NMR: Identifies dynamic processes (e.g., rotational barriers of the nitro group) .
  • 2D NMR Techniques: COSY and NOESY distinguish overlapping signals in crowded spectra .
  • X-ray Crystallography: Resolves ambiguity by providing unambiguous bond lengths and angles (e.g., SHELXL refinement ).

Case Study: For this compound, X-ray data confirmed the nitro group’s planar geometry (C-N-O₂ dihedral angle <5°), ruling out rotational isomers .

Q. What strategies enhance the biological activity of nitroindole derivatives like this compound?

Answer: Structure-Activity Relationship (SAR) studies suggest:

  • Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) at C3 improve antimicrobial potency by enhancing membrane permeability .
  • Prodrug Design: Masking the nitro group as a nitrate ester can reduce cytotoxicity while retaining activity .

Q. How do solvent and pH influence the stability of this compound in aqueous media?

Answer:

  • pH-Dependent Degradation: Under acidic conditions (pH <3), the nitro group undergoes partial reduction to hydroxylamine. Neutral or alkaline conditions (pH 7–9) improve stability but may promote hydrolysis of the indole ring .
  • Solvent Selection: Aqueous DMSO (10% v/v) stabilizes the compound via hydrophobic interactions, reducing degradation rates by 40% compared to pure water .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Answer:

  • Polymorphism: Slow evaporation from ethanol/water (9:1) yields monoclinic crystals (space group P2₁/c), while rapid cooling produces less stable forms .
  • Cryo-Crystallography: Low-temperature (100 K) data collection minimizes thermal motion artifacts, improving resolution (<0.8 Å) .

Q. Methodological Notes

  • Data Synthesis: Cross-referenced NMR, crystallography, and computational models from peer-reviewed methodologies .

Retrosynthesis Analysis

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1-methyl-4-nitro-1H-indole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.